NBD-X acid

Descripción

Propiedades

IUPAC Name |

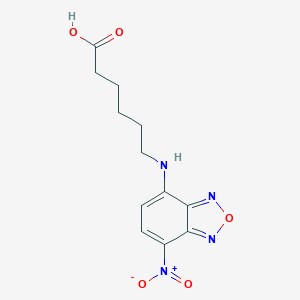

6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O5/c17-10(18)4-2-1-3-7-13-8-5-6-9(16(19)20)12-11(8)14-21-15-12/h5-6,13H,1-4,7H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFNQJJTTPMBIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236920 |

Source

|

| Record name | 7-Nitrobenzoxadiazole-6-aminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88235-25-0 |

Source

|

| Record name | 6-[N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino]hexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88235-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitrobenzoxadiazole-6-aminohexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088235250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Nitrobenzoxadiazole-6-aminohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NBD-Aminohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to NBD-X Acid: A Fluorescent Probe for Biological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBD-X acid, chemically known as 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid, is a versatile fluorescent probe widely utilized in biological and biochemical research. Its primary application lies in the covalent labeling of biomolecules, including lipids, sterols, amino acids, and proteins, enabling their visualization and tracking within cellular environments. The nitrobenzoxadiazole (NBD) fluorophore exhibits environmental sensitivity, with its fluorescence quantum yield being significantly influenced by the polarity of its surroundings. This property makes this compound and its derivatives powerful tools for investigating the dynamics of lipid transport, membrane structure, and protein interactions. This guide provides a comprehensive overview of the chemical properties, applications, and experimental methodologies associated with this compound.

Core Properties of this compound

This compound is a derivative of 7-nitrobenz-2-oxa-1,3-diazole (NBD) functionalized with a hexanoic acid linker. This linker provides a carboxylic acid group that can be activated for conjugation to primary amines in biomolecules. Compared to other NBD derivatives like NBD-Cl and NBD-F, this compound often provides better yields for labeling biopolymers.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Full Chemical Name | 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid | [3] |

| CAS Number | 88235-25-0 | [3] |

| Molecular Formula | C₁₂H₁₄N₄O₅ | [3] |

| Molecular Weight | 294.27 g/mol | |

| Appearance | Yellow/Orange solid | |

| Solubility | Soluble in DMSO | |

| Excitation Maximum (λex) | ~467 nm | |

| Emission Maximum (λem) | ~539 nm |

Spectral Properties

The fluorescence of the NBD group is highly sensitive to the local environment. In nonpolar environments, such as within a lipid bilayer, it exhibits strong fluorescence. Conversely, its fluorescence is significantly quenched in aqueous, polar environments.[1][2] This solvatochromic property is a key advantage in studying the transfer of labeled molecules from aqueous media to cellular membranes.

Synthesis of this compound

A general synthetic scheme is as follows:

References

An In-depth Technical Guide to NBD-X Acid (CAS 88235-25-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NBD-X acid (6-((7-Nitrobenzo[c][1][2][3]oxadiazol-4-yl)amino)hexanoic acid), with the CAS number 88235-25-0, is a versatile fluorescent probe extensively utilized in biological research and drug development.[4][5] Its core structure features a nitrobenzoxadiazole (NBD) fluorophore attached to a hexanoic acid linker. This unique composition allows for the labeling of various biomolecules, including fatty acids, sterols, and biopolymers, providing a powerful tool for investigating cellular processes.[1][2][6] Notably, this compound offers superior yields in labeling applications compared to its chloride and fluoride (B91410) counterparts.[2][3] The fluorescence of NBD derivatives is highly sensitive to the local environment, a characteristic that is both a powerful feature for sensing changes in polarity and a critical consideration in experimental design.[2][3][7] This guide provides a comprehensive overview of the technical data, experimental protocols, and applications of this compound to facilitate its effective use in a research setting.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its successful application. These properties are summarized in the tables below, compiled from various supplier and literature sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 88235-25-0 | [4][8][9] |

| Molecular Formula | C₁₂H₁₄N₄O₅ | [3][7][10] |

| Molecular Weight | 294.26 g/mol | [10] |

| Appearance | Orange-brown to yellow solid | [1][8][9] |

| Purity | ≥96% (HPLC) | [8][9][10] |

| Solubility | Soluble in DMSO and methanol | [1][8][9][11] |

| Storage | Store at -20°C or -80°C, protected from light and moisture | [2][3][4][12] |

| Stability | Stable for at least 2 years at +4°C when protected from light and moisture | [8][9] |

Table 2: Spectral Properties of this compound

| Property | Value | References |

| Excitation Wavelength (λex) | ~466-467 nm (in Methanol/DMSO) | [1][7][8] |

| Emission Wavelength (λem) | ~535-539 nm (in Methanol/DMSO) | [1][7][8] |

| Molar Extinction Coefficient (ε) | 22,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ) | Highly solvent-dependent; significantly reduced in aqueous solutions | [2][3] |

| Stokes Shift | ~69-73 nm |

Mechanism of Action and Key Applications

The utility of this compound as a fluorescent probe stems from the environmentally sensitive nature of the NBD fluorophore. Its fluorescence intensity is significantly quenched in aqueous environments and enhanced in nonpolar, hydrophobic environments.[2][3] This property makes it an excellent tool for studying the binding and transport of lipids and other hydrophobic molecules within biological systems.

Key applications of this compound include:

-

Fluorescent Labeling of Biomolecules: The carboxylic acid group on the hexanoic acid linker allows for the covalent conjugation of this compound to primary amines in proteins and other biomolecules, often through the use of carbodiimide (B86325) chemistry to form an active ester.[7]

-

Studying Fatty Acid and Sterol Transport: As a fluorescent analog of a fatty acid, this compound is widely used to investigate the uptake and intracellular trafficking of lipids.[2][6] It serves as a substrate for lipid transporters, allowing for the real-time visualization of these processes.

-

Cell Membrane Staining: The lipophilic nature of the NBD moiety facilitates its incorporation into cellular membranes, making it a useful tool for membrane staining and for studying membrane dynamics.[5][8][9]

-

Investigating Protein Binding Sites: By labeling lipids or other ligands, this compound can be used to probe the binding sites of lipid-binding proteins and sterol carrier proteins.[5][8][9]

Experimental Protocols

Detailed and validated protocols are essential for obtaining reliable and reproducible results with this compound. Below are representative protocols for common applications.

Protocol for NBD-Lipid Uptake Assay in Mammalian Cells using Confocal Microscopy

This protocol is adapted from established methods for visualizing the internalization of NBD-labeled lipids in live mammalian cells.[13][14]

Materials:

-

This compound (or pre-labeled NBD-lipid)

-

Mammalian cell line of interest

-

Appropriate cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA), fatty acid-free

-

Confocal microscope with appropriate filter sets for NBD fluorescence (Excitation: ~488 nm, Emission: ~500-550 nm)

Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere and grow to the desired confluency.

-

Preparation of NBD-Lipid/BSA Complex:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in a serum-free medium containing fatty acid-free BSA. The BSA helps to solubilize the NBD-lipid and facilitate its delivery to the cells.

-

-

Cell Labeling:

-

Wash the cells twice with warm PBS.

-

Incubate the cells with the NBD-lipid/BSA complex in a serum-free medium at 37°C for a specified time (e.g., 15-60 minutes). The optimal time will depend on the cell type and the specific process being investigated.

-

-

Washing:

-

Remove the labeling solution and wash the cells three times with cold PBS containing 1% BSA to remove unbound NBD-lipid and to back-exchange any probe remaining in the outer leaflet of the plasma membrane.

-

Wash twice more with cold PBS.

-

-

Imaging:

-

Immediately image the cells using a confocal microscope. Acquire images in both the fluorescence channel for NBD and the brightfield or DIC channel for cell morphology.

-

General Protocol for Protein Labeling with this compound

This protocol outlines a general procedure for covalently labeling a purified protein with this compound. Optimization of the molar ratio of dye to protein and reaction conditions may be necessary for specific proteins.

Materials:

-

Purified protein with accessible primary amine groups

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Size-exclusion chromatography column for purification

Procedure:

-

Preparation of NBD-X, SE (Succinimidyl Ester):

-

Dissolve this compound, DCC (or EDC), and NHS in a 1:1.1:1.1 molar ratio in anhydrous DMSO or DMF.

-

Allow the reaction to proceed for at least 1 hour at room temperature to form the NBD-X-succinimidyl ester.

-

-

Protein Preparation:

-

Dissolve the purified protein in the reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris).

-

-

Labeling Reaction:

-

Add the activated NBD-X, SE solution to the protein solution. The molar ratio of dye to protein should be optimized (typically ranging from 5:1 to 20:1).

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the NBD dye (at ~467 nm).

-

Visualizations: Workflows and Signaling Pathways

Visual representations of experimental workflows and signaling pathways can aid in understanding the application and context of this compound in research. The following diagrams are generated using the DOT language for Graphviz.

Experimental Workflow for NBD-Lipid Uptake Assay

Caption: Workflow for visualizing NBD-lipid uptake in mammalian cells.

Investigating Fatty Acid Transport and Metabolism

Caption: Pathway of this compound uptake and intracellular fate.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various stages of drug development:

-

High-Throughput Screening (HTS): NBD-based assays can be developed to screen for compounds that inhibit or enhance lipid transport or metabolism. The fluorescence signal provides a robust readout for automated screening platforms.

-

Target Validation: By visualizing the uptake and trafficking of NBD-labeled lipids, researchers can validate the role of specific transporters or enzymes in lipid metabolism, which may be targets for therapeutic intervention.

-

Drug Delivery Systems: this compound can be used to label liposomes or other nanoparticle-based drug delivery systems. This allows for the tracking of the delivery vehicle and its payload in vitro and in vivo.

Conclusion

This compound (CAS 88235-25-0) is a powerful and versatile fluorescent probe with broad applications in cell biology, biochemistry, and drug discovery. Its environmentally sensitive fluorescence, coupled with its ability to be conjugated to a variety of biomolecules, enables the detailed investigation of lipid transport, metabolism, and membrane dynamics. By understanding its properties and utilizing optimized experimental protocols, researchers can leverage this compound to gain significant insights into complex biological processes. This technical guide provides a foundational resource for the effective application of this important research tool.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. 88235-25-0|6-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanoic acid|BLD Pharm [bldpharm.com]

- 5. lookchem.com [lookchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. NBD-X [6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid] - 100 mg [anaspec.com]

- 8. NBD-X - CAS-Number 88235-25-0 - Order from Chemodex [chemodex.com]

- 9. adipogen.com [adipogen.com]

- 10. biossusa.com [biossusa.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. eurogentec.com [eurogentec.com]

- 13. [PDF] Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy | Semantic Scholar [semanticscholar.org]

- 14. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

NBD-X Acid: A Comprehensive Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-X acid (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid) is a versatile fluorescent probe widely utilized in biological research. Its utility stems from the environmentally sensitive fluorescence of the nitrobenzoxadiazole (NBD) moiety, making it a powerful tool for investigating the structure and function of biomolecules. This guide provides an in-depth overview of the excitation and emission spectra of this compound, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Spectral Properties of this compound

The fluorescence of this compound is highly dependent on the polarity of its local environment. In nonpolar environments, it exhibits strong fluorescence, while its fluorescence is significantly quenched in aqueous solutions. This solvatochromism is a key feature that allows researchers to probe changes in the hydrophobicity of the probe's surroundings.

Quantitative Spectral Data

The following table summarizes the key photophysical properties of this compound in different solvents.

| Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) |

| Methanol | 466[1] | 535[1] |

| DMSO | 467 | 539 |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).

Materials:

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Prepare a stock solution of this compound in DMSO at a concentration of 1-10 mg/mL. For example, to prepare a 10 mg/mL solution, dissolve 10 mg of this compound in 1 mL of DMSO.

-

Vortex the solution until the this compound is completely dissolved.

-

Store the stock solution at -20°C, protected from light. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Labeling of Primary Amines (e.g., Peptides and Proteins) with this compound

This compound contains a carboxylic acid that can be activated to react with primary amines on proteins and other biomolecules. This protocol describes a general method using a carbodiimide (B86325) (e.g., EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester in situ.

Materials:

-

Peptide or protein with an available primary amine

-

This compound stock solution (in DMSO)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Activation of this compound:

-

In a microcentrifuge tube, mix this compound (e.g., 10-fold molar excess over the protein), EDC (e.g., 12-fold molar excess), and NHS (e.g., 12-fold molar excess) in a small volume of anhydrous DMSO.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of the NBD-X-NHS ester.

-

-

Labeling Reaction:

-

Dissolve the peptide or protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

Add the activated NBD-X-NHS ester solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NBD-X-NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Conjugate:

-

Separate the NBD-labeled peptide/protein from unreacted this compound and byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable buffer (e.g., PBS).

-

Monitor the elution of the labeled protein by measuring the absorbance at 280 nm (for protein) and ~466 nm (for NBD).

-

Collect the fractions containing the labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm and the absorbance maximum of NBD (~466 nm).

-

Calculate the protein concentration and the concentration of the NBD dye using their respective extinction coefficients.

-

The DOL is the molar ratio of the dye to the protein.

-

Visualization of NBD-Labeled Lipid Uptake by Confocal Microscopy

This protocol describes the use of NBD-labeled lipids (e.g., NBD-ceramide) to visualize their uptake and trafficking in live mammalian cells.

Materials:

-

Mammalian cells cultured on coverslips or in imaging dishes

-

NBD-labeled lipid (e.g., NBD-ceramide) stock solution (in ethanol (B145695) or DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Confocal microscope with appropriate filter sets for NBD (Excitation ~466 nm, Emission ~535 nm)

Procedure:

-

Cell Preparation:

-

Seed mammalian cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

-

-

Labeling of Cells:

-

Prepare a working solution of the NBD-labeled lipid in cell culture medium. The final concentration will depend on the specific lipid and cell type, but a starting point of 1-5 µM is common.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the NBD-lipid containing medium to the cells.

-

Incubate the cells at 37°C for a desired period (e.g., 15-60 minutes) to allow for lipid uptake.

-

-

Washing:

-

Remove the labeling medium and wash the cells two to three times with cold PBS to remove any unincorporated NBD-lipid.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

-

Image the cells using a confocal microscope with the appropriate laser line and emission filter for NBD.

-

Signaling Pathways and Experimental Workflows

Ceramide-Mediated Apoptosis Signaling Pathway

Ceramide is a bioactive lipid that acts as a second messenger in various cellular processes, including apoptosis. NBD-labeled ceramides (B1148491) are valuable tools for studying the trafficking and localization of ceramide during these signaling events. The following diagram illustrates a simplified model of the ceramide-mediated apoptosis pathway.

Caption: Ceramide-mediated apoptosis signaling pathway.

Experimental Workflow for Lipid Trafficking Analysis

The following diagram outlines a typical experimental workflow for studying the uptake and intracellular trafficking of NBD-labeled lipids.

Caption: Experimental workflow for NBD-lipid trafficking.

References

NBD-X Acid: A Comprehensive Technical Guide to its Environmentally Sensitive Fluorescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-X acid (6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid) is a versatile fluorescent probe highly valued in biological research for its sensitivity to the local environment. The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore is characterized by its small size and unique photophysical properties. Its fluorescence is profoundly influenced by the polarity of its surroundings, making it an exceptional tool for investigating the structure and function of biomolecules, studying membrane dynamics, and developing high-throughput screening assays. This technical guide provides an in-depth exploration of the core principles governing the environmental sensitivity of this compound's fluorescence, supported by quantitative data, detailed experimental protocols, and visualizations of its application in biological systems.

Core Principles of this compound Fluorescence

The environmental sensitivity of the NBD fluorophore is primarily attributed to its large excited-state dipole moment. Upon excitation, a significant intramolecular charge transfer (ICT) occurs from the electron-donating amino group to the electron-withdrawing nitro group. This change in electronic distribution makes the excited state of the NBD moiety more polar than its ground state.

In polar, protic solvents such as water, the NBD fluorophore's fluorescence is significantly quenched. This is due to the stabilization of the excited state by solvent molecules, which promotes non-radiative decay pathways, such as internal conversion and intersystem crossing. Conversely, in nonpolar, aprotic environments, such as within the hydrophobic core of a protein or a lipid bilayer, the fluorescence quantum yield of NBD increases dramatically. This is because the nonpolar environment does not effectively stabilize the polar excited state, leading to a higher probability of radiative decay in the form of fluorescence emission.

This solvatochromism is also manifested as a spectral shift. As the polarity of the solvent increases, the emission maximum of NBD derivatives shifts to longer wavelengths (a red shift), while in less polar environments, a blue shift is observed. The fluorescence lifetime of the NBD group is also highly sensitive to the polarity of its surroundings.

Quantitative Data on NBD Fluorophore's Environmental Sensitivity

The following tables summarize the key photophysical properties of NBD derivatives in various environments. This data provides a quantitative basis for the design and interpretation of experiments using this compound.

Table 1: Photophysical Properties of an NBD-amine Derivative in Different Solvents

| Solvent | Dielectric Constant (ε) | Emission Maximum (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| Cyclohexane | 2.0 | 520 | 0.85 | 8.5 |

| Dioxane | 2.2 | 530 | 0.65 | 7.0 |

| Chloroform | 4.8 | 535 | 0.50 | 6.5 |

| Ethyl Acetate | 6.0 | 540 | 0.35 | 5.0 |

| Acetone | 20.7 | 545 | 0.15 | 3.0 |

| Ethanol | 24.6 | 550 | 0.05 | 1.5 |

| Methanol | 32.7 | 555 | 0.02 | 1.0 |

| Water | 80.1 | 560 | < 0.01 | < 0.5 |

Note: This data is representative of a generic NBD-amine derivative and serves to illustrate the general trends in environmental sensitivity. Actual values for this compound may vary.

Table 2: pH Dependence of a Lysosome-Targeted NBD Probe (NBDlyso)

| pH | Relative Fluorescence Intensity |

| 2.0 | ~100 |

| 3.0 | ~80 |

| 4.0 | ~60 |

| 5.0 | ~30 |

| 6.0 | ~10 |

| 7.0 | ~1 |

Data adapted from a study on a specific NBD-based pH probe, NBDlyso, demonstrating a significant fluorescence enhancement in acidic environments. The pKa of this particular probe was determined to be 4.10.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes a general procedure for labeling primary amines in proteins with NBD-X, succinimidyl ester (NBD-X, SE), a reactive form of this compound. The succinimidyl ester readily reacts with nucleophilic amino groups, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form a stable amide bond.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES)

-

NBD-X, SE (succinimidyl 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoate)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-9.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Dialysis tubing or centrifugal filtration devices

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) that would compete with the protein for labeling.

-

-

NBD-X, SE Stock Solution Preparation:

-

Immediately before use, dissolve NBD-X, SE in DMF or DMSO to a concentration of 10 mg/mL.

-

-

Labeling Reaction:

-

Add the NBD-X, SE stock solution to the protein solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of the reactive dye to the protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted NBD-X, SE and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.

-

Alternatively, purify the labeled protein by dialysis against the storage buffer or by using a centrifugal filtration device.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the labeled protein solution at 280 nm (A_280) and at the absorbance maximum of NBD (approximately 466 nm, A_466).

-

Calculate the protein concentration and the DOL using the Beer-Lambert law and the extinction coefficients of the protein and NBD-X.

-

Protocol 2: NBD-Lipid Uptake Assay to Monitor Lipid Flippase Activity

This protocol details the use of NBD-labeled lipids to monitor the activity of lipid flippases, which are membrane proteins that translocate lipids from the outer leaflet to the inner leaflet of the plasma membrane.

Materials:

-

Mammalian cells in culture

-

NBD-labeled phospholipid (e.g., NBD-phosphatidylserine)

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Confocal microscope or flow cytometer

Procedure:

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or in a multi-well plate and grow to the desired confluency.

-

-

Labeling of Cells:

-

Wash the cells with HBSS.

-

Incubate the cells with a solution of NBD-labeled lipid in HBSS (typically 1-5 µM) at a low temperature (e.g., 4°C) for 30-60 minutes. The low temperature allows the lipid to insert into the outer leaflet of the plasma membrane while minimizing endocytosis.

-

-

Initiation of Flippase Activity:

-

Wash the cells with cold HBSS to remove excess NBD-lipid.

-

Warm the cells to 37°C to initiate ATP-dependent flippase activity.

-

-

Back-Extraction of Non-Internalized Lipid:

-

At various time points, wash the cells with cold HBSS.

-

Incubate the cells with a solution of fatty acid-free BSA (typically 1-2%) in HBSS on ice for 10-15 minutes. BSA will extract the NBD-labeled lipid remaining in the outer leaflet.

-

Repeat the BSA wash.

-

-

Quantification of Internalized Lipid:

-

Wash the cells with cold HBSS.

-

Measure the fluorescence of the cells using a confocal microscope or a flow cytometer. The remaining fluorescence corresponds to the NBD-labeled lipid that has been "flipped" to the inner leaflet and is protected from BSA extraction.

-

Visualizations

Experimental Workflow for NBD-Lipid Flippase Assay

Caption: Workflow for monitoring lipid flippase activity using NBD-labeled lipids.

Conceptual Signaling Pathway Studied with an NBD-X Labeled Ligand

Caption: Conceptual diagram of using an NBD-X labeled ligand to study receptor binding.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various stages of the drug development process:

-

High-Throughput Screening (HTS): The environmental sensitivity of NBD fluorescence can be exploited to develop "turn-on" or ratiometric assays for screening compound libraries. For example, the binding of a small molecule to a target protein can be detected by the change in fluorescence of an NBD-X labeled probe.

-

Target Engagement Studies: NBD-X labeled ligands can be used to confirm that a drug candidate is binding to its intended target in a cellular context. Changes in fluorescence polarization or FRET can provide quantitative data on binding affinity and kinetics.

-

Membrane Permeability Assays: The fluorescence of NBD-X is quenched in aqueous environments, allowing for the development of assays to assess the ability of drug candidates to cross the cell membrane.

-

Studying Drug-Membrane Interactions: NBD-labeled lipids can be used to investigate how drugs interact with and perturb lipid bilayers, providing insights into mechanisms of action and potential toxicity.

Conclusion

This compound is a powerful and versatile fluorescent probe whose environmental sensitivity provides a window into the molecular world of biological systems. By understanding the core principles of its fluorescence and employing well-designed experimental protocols, researchers can leverage this compound to gain critical insights into protein function, membrane dynamics, and drug-target interactions, thereby accelerating the pace of scientific discovery and drug development.

An In-Depth Technical Guide to the Chemical Stability and Storage of NBD-X Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for NBD-X acid (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid), a widely used fluorescent probe in biological research. Understanding the stability profile of this compound is critical for ensuring the reliability and reproducibility of experimental results. This document outlines best practices for storage and handling and provides a framework for assessing its stability under various experimental conditions.

Introduction to this compound

This compound is a fluorescent labeling reagent valued for its sensitivity to the local environment, making it a powerful tool for studying lipids, proteins, and other biomolecules.[1][2][3][4] Its fluorescence quantum yield is highly dependent on the polarity of its surroundings, typically exhibiting enhanced fluorescence in nonpolar environments. However, like many fluorescent probes, its chemical integrity can be compromised by factors such as temperature, pH, and light exposure. This guide addresses these stability considerations to aid researchers in the proper use and storage of this reagent.

Recommended Storage Conditions

Proper storage is paramount to maintaining the chemical integrity and fluorescent properties of this compound. The following tables summarize the recommended storage conditions for both the solid form and solutions of this compound.

Table 1: Recommended Storage of Solid this compound

| Parameter | Recommendation | Source(s) |

| Temperature | -20°C to -15°C | [2][3][4][5] |

| Light | Protect from light | [1][2][3] |

| Atmosphere | Store under desiccating conditions | [5] |

Table 2: Recommended Storage of this compound in Solution (e.g., in DMSO)

| Temperature | Duration | Light | Source(s) |

| -20°C | Up to 1 month | Protect from light | [1] |

| -80°C | Up to 6 months | Protect from light | [1] |

Chemical Stability Profile

pH Sensitivity

The fluorescence of NBD derivatives is known to be sensitive to pH. This is an important consideration for experiments conducted in buffered solutions. While the impact of pH on the chemical stability of the this compound backbone is not extensively documented, it is advisable to evaluate its stability in the specific buffer systems being used for an experiment, particularly at pH extremes.

Thermal Stability

Elevated temperatures can lead to the degradation of this compound. As a general precaution, prolonged exposure to high temperatures should be avoided. When preparing solutions, it is recommended to allow the solid compound to equilibrate to room temperature before dissolving to prevent condensation.

Photostability

This compound, like most fluorescent molecules, is susceptible to photobleaching upon prolonged exposure to light. This can result in a loss of fluorescence signal and the potential formation of photoproducts. To minimize photobleaching, it is crucial to protect both solid samples and solutions from light by using amber vials or wrapping containers in aluminum foil. During fluorescence microscopy or other applications involving intense light sources, exposure times should be minimized.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

To rigorously assess the stability of this compound under specific experimental conditions, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions to accelerate its degradation and identify potential degradation products. The following is a generalized protocol framework.

General Workflow for a Forced Degradation Study

Caption: A general experimental workflow for conducting a forced degradation study of this compound.

Suggested Conditions for Forced Degradation

The following table provides a starting point for designing a forced degradation study for this compound. The conditions should be optimized to achieve a target degradation of 5-20%.

Table 3: General Conditions for Forced Degradation Studies

| Stress Condition | Reagents and Conditions |

| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) |

| Base Hydrolysis | 0.1 M NaOH at room temperature |

| Oxidative | 3% H₂O₂ at room temperature |

| Thermal | Elevated temperature (e.g., 60-80°C) in a controlled oven |

| Photolytic | Exposure to a calibrated light source (e.g., UV-A and visible light) |

Analytical Methods

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or fluorescence detector, is essential for separating the parent this compound from its degradation products. Mass spectrometry (MS) can be used to identify the structure of any significant degradants.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively reported, understanding the chemistry of the nitrobenzoxadiazole (NBD) moiety can provide insights into potential degradation mechanisms.

Caption: A conceptual diagram illustrating potential degradation pathways for this compound under various stress conditions.

Potential degradation could involve modifications to the NBD ring, such as ring opening or reduction of the nitro group, or hydrolysis of the amide linkage in the hexanoic acid side chain. The exact nature of the degradation products would need to be confirmed through analytical techniques like mass spectrometry.

Conclusion

This compound is a valuable fluorescent probe, and its effective use relies on a thorough understanding of its chemical stability and proper handling. Adherence to the recommended storage conditions is the first and most critical step in preserving its integrity. For applications requiring high sensitivity and quantitative analysis, researchers should consider the potential for degradation under their specific experimental conditions and, if necessary, perform stability studies to ensure the reliability of their data. This guide provides the foundational knowledge and a practical framework for scientists and drug development professionals to confidently work with this compound.

References

The NBD Renaissance: A Technical Guide to the History, Development, and Application of Nitrobenzoxadiazole Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Since its initial synthesis, the nitrobenzoxadiazole (NBD) fluorophore has become an indispensable tool in the life sciences. Its modest size, environmental sensitivity, and reactivity have propelled its use in a vast array of applications, from elucidating membrane dynamics to developing novel diagnostics. This technical guide provides an in-depth exploration of the history, development, and core applications of NBD fluorescent probes, offering researchers a comprehensive resource to leverage this versatile fluorophore in their work.

A Brief History: From Reagent to Reporter

The journey of NBD began in 1968 when Ghosh and Whitehouse first reported the synthesis of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) as a fluorogenic reagent for the detection of amino acids and other primary and secondary amines.[1][2] Initially, its utility was primarily in chromatography as a derivatization agent to render small molecules fluorescent for easier detection. However, the unique photophysical properties of the NBD moiety soon became apparent, paving the way for its development as a versatile fluorescent probe.

The key breakthrough was the observation that NBD's fluorescence is highly dependent on the polarity of its local environment.[3] It is weakly fluorescent in aqueous solutions but exhibits a significant increase in quantum yield when transferred to a hydrophobic medium, such as a lipid bilayer or the hydrophobic pocket of a protein.[3] This solvatochromic property, coupled with its small size which minimizes perturbation of biological systems, has made NBD a popular choice for a wide range of biological imaging and sensing applications.

The NBD Core and Its Derivatives: A Versatile Chemical Toolbox

The fundamental structure of NBD probes is the nitrobenzoxadiazole heterocycle. The most common starting materials for the synthesis of NBD probes are the 4-halo-7-nitrobenzofurazans, primarily NBD-Cl and NBD-F. These compounds are reactive towards nucleophiles such as amines and thiols, allowing for the covalent attachment of the NBD fluorophore to a wide variety of molecules.

Reactive NBD Derivatives

-

NBD-Cl (4-Chloro-7-nitro-2,1,3-benzoxadiazole): The most widely used NBD derivative, it reacts readily with primary and secondary amines and thiols under mild conditions to form stable, fluorescent adducts.[4][5]

-

NBD-F (4-Fluoro-7-nitro-2,1,3-benzoxadiazole): More reactive than NBD-Cl, NBD-F is often used when milder reaction conditions are required or for less reactive amines.[6]

-

NBD-X, SE (NBD-X, succinimidyl ester): This derivative is specifically designed for efficient labeling of primary amines in biomolecules, forming a stable amide bond.[7]

NBD-Labeled Biomolecules

The reactivity of NBD-Cl and its analogs has enabled the creation of a vast library of fluorescently labeled biomolecules, including:

-

NBD-labeled lipids (e.g., NBD-PE, NBD-PC, NBD-cholesterol): These are extensively used to study membrane structure, dynamics, and lipid trafficking.[8][9][10]

-

NBD-labeled amino acids and peptides: Used for protein sequencing, studying protein-protein interactions, and as enzyme substrates.[5]

-

NBD-labeled drugs and small molecules: To investigate their uptake, distribution, and target engagement in cells.

Photophysical Properties of NBD Probes

The utility of NBD probes is rooted in their distinct photophysical characteristics. The fluorescence arises from an intramolecular charge transfer (ICT) from the electron-donating group (e.g., an amino or thiol group) to the electron-withdrawing nitro group.[1] This ICT is sensitive to the polarity of the surrounding environment, leading to changes in the emission spectrum, quantum yield, and fluorescence lifetime.

| Probe Derivative | Excitation Max (nm) | Emission Max (nm) | Solvent/Environment | Reference |

| NBD-amine adducts | ~464 | ~512 | Aqueous solutions | [6] |

| NBD-PE | 465 | 535 | Not Specified | [11] |

| NBD-X, SE | 467 | 539 | DMSO | [7] |

| NBD-TMA | 458 | 530 | Not Specified | [12] |

| NBD-serotonin | Not Specified | Varies with environment | Receptor-bound | [3] |

| IANBD (in pSIVA) | 488 | 530 | Bound to Phosphatidylserine (B164497) |

Note: The exact spectral properties can vary depending on the specific molecular structure and the local environment.

Experimental Protocols: A Practical Guide

General Protocol for Labeling Proteins with NBD-Cl

This protocol provides a general guideline for labeling proteins with NBD-Cl. Optimization may be required for specific proteins.

Materials:

-

Protein solution in a suitable buffer (e.g., 50 mM HEPES, pH 7.5)

-

NBD-Cl stock solution in a water-miscible organic solvent (e.g., DMSO or ethanol)

-

Gel filtration column (e.g., PD-10) for removing excess probe

Procedure:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in a buffer free of primary amines (e.g., Tris).

-

Add the NBD-Cl stock solution to the protein solution to achieve a final molar excess of NBD-Cl to protein (typically 10- to 20-fold). The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture in the dark at room temperature or 4°C for 1-4 hours. The reaction time and temperature may need to be optimized.

-

Stop the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to quench the excess NBD-Cl.

-

Separate the labeled protein from the unreacted NBD-Cl and byproducts using a gel filtration column equilibrated with the desired storage buffer.

-

Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the NBD group (at ~478 nm).

Visualizing NBD-Lipid Uptake in Mammalian Cells

This protocol outlines a method for monitoring the internalization of NBD-labeled lipids in live cells using confocal microscopy.[8]

Materials:

-

Mammalian cells cultured on glass-bottom dishes

-

NBD-labeled lipid (e.g., NBD-PC) stock solution in ethanol (B145695) or chloroform

-

Serum-free cell culture medium

-

Bovine serum albumin (BSA) solution (e.g., 5% w/v in TBSS) for back-exchange

-

Confocal microscope with appropriate filter sets for NBD fluorescence

Procedure:

-

Cell Preparation: Seed mammalian cells on glass-bottom dishes and grow to the desired confluency.

-

Probe Preparation: Prepare a working solution of the NBD-labeled lipid in serum-free medium. The final concentration typically ranges from 1-5 µM.

-

Cell Labeling:

-

Wash the cells with pre-warmed serum-free medium.

-

Incubate the cells with the NBD-lipid working solution at a controlled temperature (e.g., 37°C for internalization studies or 4°C for plasma membrane labeling) for a specific duration (e.g., 15-60 minutes).

-

-

Washing: Remove the labeling solution and wash the cells several times with cold serum-free medium or a suitable buffer to remove unbound probe.

-

Back-Exchange (Optional): To specifically visualize internalized lipids, remove the NBD-lipids remaining in the outer leaflet of the plasma membrane by incubating the cells with a BSA solution for a short period.[8]

-

Imaging: Immediately image the cells using a confocal microscope. Use an excitation wavelength around 488 nm and collect the emission between 500 and 550 nm.

Visualizing Cellular Processes with NBD Probes

The environmental sensitivity of NBD probes makes them powerful tools for visualizing a variety of cellular processes and signaling pathways.

Monitoring Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process. A key event in early apoptosis is the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane. NBD-based probes have been developed to detect this event. For example, the pSIVA probe utilizes an IANBD dye that fluoresces upon binding to exposed PS, allowing for the real-time imaging of apoptosis.

Caption: NBD-based probe detection of apoptosis.

Experimental Workflow for NBD-Lipid Uptake Assay

The following diagram illustrates the key steps in a typical NBD-labeled lipid uptake experiment in cultured cells.

Caption: Workflow for an NBD-lipid uptake assay.

Applications in Drug Development

The unique properties of NBD probes have made them valuable assets in the field of drug development.

-

High-Throughput Screening: NBD-based assays can be adapted for high-throughput screening of compound libraries to identify molecules that modulate the activity of enzymes or receptor binding.

-

Target Engagement Studies: By labeling a drug molecule with NBD, its interaction with its cellular target can be directly visualized and quantified.

-

Monitoring Drug Delivery: NBD-labeled drug delivery vehicles, such as liposomes or nanoparticles, can be tracked to study their biodistribution and cellular uptake.

-

Assessing Cardiotoxicity: NBD-based probes have been developed to image the hERG potassium channel, a key anti-target in drug development due to its association with cardiotoxicity.

Future Directions

The development of NBD-based fluorescent probes is an active area of research. Future advancements are likely to focus on:

-

Developing probes with improved photophysical properties: This includes probes with greater photostability, higher quantum yields, and emission wavelengths in the near-infrared region for deeper tissue penetration.

-

Creating more sophisticated biosensors: Designing "smart" probes that respond to specific enzymatic activities or conformational changes in proteins with a significant change in fluorescence.

-

Expanding the range of biological targets: Synthesizing novel NBD probes for a wider variety of cellular components and processes.

-

Combining NBD with other imaging modalities: Integrating NBD-based fluorescence imaging with other techniques, such as electron microscopy or mass spectrometry, for a more comprehensive understanding of cellular function.

Conclusion

From its humble beginnings as a derivatizing reagent, the NBD fluorophore has evolved into a cornerstone of modern biological research. Its environmental sensitivity, small size, and chemical versatility have enabled scientists to illuminate a wide range of cellular processes with unprecedented detail. As our understanding of molecular and cellular biology continues to grow, the demand for sophisticated fluorescent probes will undoubtedly increase, ensuring that the NBD renaissance will continue for years to come.

References

- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. A NBD-based simple but effective fluorescent pH probe for imaging of lysosomes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. interchim.fr [interchim.fr]

- 7. researchgate.net [researchgate.net]

- 8. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluorescent probes for G-protein-coupled receptor drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

Methodological & Application

Application Notes and Protocols for Labeling Proteins and Peptides with NBD-X Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-X (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid) and its amine-reactive succinimidyl ester derivative, NBD-X, SE, are powerful fluorescent probes for labeling proteins, peptides, and other biomolecules.[1] The nitrobenzoxadiazole (NBD) fluorophore is characterized by its small size, environmental sensitivity, and useful spectral properties.[2] Its fluorescence is highly dependent on the polarity of the local environment, with significantly reduced intensity in aqueous solutions.[3] This solvatochromic behavior makes NBD-labeled biomolecules valuable tools for studying protein conformation, binding interactions, and membrane insertion.[4]

NBD-X, SE is particularly useful for labeling primary and secondary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, through the formation of a stable amide bond.[5] This application note provides detailed protocols for the fluorescent labeling of proteins and peptides using NBD-X, SE, along with data tables for easy reference and diagrams to illustrate key processes.

Data Presentation

Table 1: Properties of NBD-X Acid and NBD-X, SE

| Property | This compound | NBD-X, SE | Reference |

| Molecular Formula | C12H14N4O5 | C16H17N5O7 | [6][7] |

| Molecular Weight | 294.27 g/mol | 391.34 g/mol | [7] |

| Excitation (Ex) max | ~467 nm | ~466 nm | [7][8] |

| Emission (Em) max | ~539 nm | ~535 nm | [7][8] |

| Solubility | DMSO | DMSO, DMF | [7][8] |

| Appearance | Yellow solid | Orange-brown powder | [8] |

| Reactive Group | Carboxylic Acid | N-Hydroxysuccinimidyl Ester | |

| Reacts With | Amines (after activation) | Primary and secondary amines | [5] |

Table 2: Molar Extinction Coefficients for Degree of Labeling (DOL) Calculation

| Molecule | Molar Extinction Coefficient (ε) at λmax | Wavelength (λmax) |

| NBD | ~24,000 cm⁻¹M⁻¹ | ~467 nm |

| IgG | ~210,000 cm⁻¹M⁻¹ | 280 nm |

| BSA | ~43,824 cm⁻¹M⁻¹ | 280 nm |

Mandatory Visualizations

Caption: Chemical reaction of NBD-X, SE with a primary amine on a protein or peptide.

Caption: Experimental workflow for labeling proteins and peptides with NBD-X, SE.

Caption: Conceptual diagram of an NBD-labeled peptide interacting with a cell membrane.

Experimental Protocols

Protocol 1: Labeling a Protein (e.g., IgG Antibody) with NBD-X, SE

This protocol is a typical procedure for labeling IgG antibodies but can be adapted for other proteins with available primary amines.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.5-8.5)

-

NBD-X, SE

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Purification column (e.g., desalting column for size-exclusion chromatography)

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in an amine-free buffer at a pH of 7.5-8.5. Buffers containing primary amines, such as Tris, should be avoided. Bicarbonate buffer (100 mM, pH 8.3) is a suitable alternative.

-

Ensure the protein concentration is at least 1 mg/mL for efficient labeling.

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of NBD-X, SE to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of NBD-X, SE in anhydrous DMSO. For example, add 25.6 µL of DMSO to 1 mg of NBD-X, SE.

-

Vortex briefly to fully dissolve the dye. This stock solution should be used immediately.

-

-

Perform the Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the NBD-X, SE stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

For example, for 1 mL of a 1 mg/mL (6.7 µM) IgG solution, add 6.7-13.4 µL of the 10 mM NBD-X, SE stock solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or occasional mixing.

-

-

Purify the Labeled Conjugate:

-

Separate the labeled protein from the unreacted dye using a desalting column or dialysis against a suitable buffer (e.g., PBS).

-

Follow the manufacturer's instructions for the chosen purification method.

-

-

Characterize the Labeled Protein:

-

Measure Absorbance: Dilute the purified conjugate and measure its absorbance at 280 nm (for the protein) and ~467 nm (for NBD).

-

Calculate the Degree of Labeling (DOL): The DOL is the average number of dye molecules per protein molecule. It can be calculated using the following formula:

DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)

Where:

-

A_max = Absorbance of the conjugate at ~467 nm

-

A_280 = Absorbance of the conjugate at 280 nm

-

ε_protein = Molar extinction coefficient of the protein at 280 nm (see Table 2)

-

ε_dye = Molar extinction coefficient of NBD at ~467 nm (~24,000 cm⁻¹M⁻¹)

-

CF = Correction factor (A_280 of NBD / A_max of NBD), typically around 0.12 for NBD.

-

-

Protocol 2: Labeling a Peptide with NBD-X, SE

This protocol is designed for labeling peptides with a free N-terminal amine or lysine residue.

Materials:

-

Peptide (lyophilized or in solution)

-

NBD-X, SE

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., HPLC with a C18 column)

Procedure:

-

Prepare the Peptide Solution:

-

Dissolve the lyophilized peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

-

-

Prepare the Dye Stock Solution:

-

Prepare a 10 mM stock solution of NBD-X, SE in anhydrous DMSO as described in Protocol 1.

-

-

Perform the Labeling Reaction:

-

Add a 1.5- to 3-fold molar excess of the NBD-X, SE stock solution to the peptide solution.

-

Incubate the reaction for 1-2 hours at room temperature in the dark.

-

-

Quench the Reaction:

-

Add a small volume of the quenching solution to the reaction mixture to consume any unreacted NBD-X, SE. Incubate for an additional 30 minutes.

-

-

Purify the Labeled Peptide:

-

Purify the labeled peptide from unreacted dye and other components using reverse-phase HPLC.

-

Monitor the elution profile by absorbance at 220 nm (for the peptide backbone) and ~467 nm (for the NBD label).

-

Collect the fractions containing the dual-wavelength peak corresponding to the labeled peptide.

-

Lyophilize the purified, labeled peptide.

-

-

Characterize the Labeled Peptide:

-

Confirm the identity and purity of the labeled peptide using mass spectrometry. The mass of the labeled peptide should be the mass of the unlabeled peptide plus the mass of the NBD-X moiety (277.26 Da).

-

The concentration of the labeled peptide can be determined by absorbance at ~467 nm using the molar extinction coefficient of NBD.

-

Concluding Remarks

This compound and its succinimidyl ester are versatile and sensitive fluorescent probes for the modification of proteins and peptides. The protocols provided herein offer a comprehensive guide for their successful application in your research. The environmental sensitivity of the NBD fluorophore opens up a wide range of applications, from studying protein-ligand interactions to monitoring peptide insertion into lipid bilayers. Careful optimization of the labeling and purification steps will ensure the generation of high-quality fluorescently labeled biomolecules for your specific experimental needs.

References

- 1. qb3.berkeley.edu [qb3.berkeley.edu]

- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. biotium.com [biotium.com]

- 6. Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abpbiosciences.com [abpbiosciences.com]

- 8. NBD-X, SE - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Protocol for NBD-X Acid Conjugation to Biopolymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of the fluorescent probe NBD-X acid (6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoic acid) to biopolymers such as proteins, antibodies, and oligonucleotides. NBD-X is a valuable tool in biological research due to its small size and environmentally sensitive fluorescence, making it ideal for studying protein structure and dynamics, protein-protein interactions, and nucleic acid labeling.[1][2] The fluorescence of NBD derivatives is significantly quenched in aqueous environments, which can be exploited to monitor binding events and conformational changes.[3] this compound offers improved labeling yields for biopolymers compared to NBD chloride and fluoride.[3]

The protocol outlined below involves a two-step process. First, the carboxylic acid group of this compound is activated to a more reactive N-hydroxysuccinimide (NHS) ester using carbodiimide (B86325) chemistry. Second, the NBD-X NHS ester is reacted with primary amine groups present on the biopolymer (e.g., the ε-amino group of lysine (B10760008) residues in proteins or amine-modified oligonucleotides) to form a stable amide bond.

Data Presentation

Spectral Properties of NBD-X Conjugates

| Property | Wavelength (nm) | Reference |

| Excitation Maximum (Ex) | ~465 nm | [2] |

| Emission Maximum (Em) | ~515 nm | [2] |

Note: The exact excitation and emission maxima may vary depending on the local environment of the conjugated NBD-X molecule.

Recommended Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each biopolymer molecule. The optimal DOL depends on the specific application and the biopolymer being labeled.

| Biopolymer | Recommended DOL | Rationale | Reference |

| Antibodies | 2 - 10 | A balance between signal intensity and potential quenching or loss of antibody function. | [4][5] |

| Other Proteins | 0.5 - 2 | Aims to achieve sufficient signal without significantly altering protein structure or function.[6] | [6] |

| Oligonucleotides | 1 | Typically, a single label is desired at a specific location (e.g., 5' or 3' end). |

Note: A DOL greater than 1 for proteins can lead to adverse effects on protein function, while a DOL below 0.5 may result in a low signal-to-noise ratio.[6] It is crucial to experimentally determine the optimal DOL for each specific application.[4]

Experimental Protocols

Part 1: Activation of this compound to NBD-X NHS Ester

This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

Procedure:

-

Prepare this compound Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL).

-

Prepare EDC and NHS/sulfo-NHS Solutions: Immediately before use, prepare solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer. A typical concentration is 100 mM for each.

-

Activation Reaction:

-

In a microcentrifuge tube, combine the this compound solution with the Activation Buffer.

-

Add a molar excess of the EDC and NHS (or sulfo-NHS) solutions to the this compound solution. A 1.5 to 2-fold molar excess of both EDC and NHS over this compound is a good starting point.

-

Incubate the reaction mixture at room temperature for 15-30 minutes. The activation reaction is most efficient at a pH of 4.5-7.2.[7]

-

Part 2: Conjugation of NBD-X NHS Ester to Amine-Containing Biopolymers

This protocol details the reaction of the activated NBD-X NHS ester with primary amines on proteins and oligonucleotides.

Materials:

-

Activated NBD-X NHS ester solution (from Part 1)

-

Biopolymer (protein, antibody, or amine-modified oligonucleotide)

-

Conjugation Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[8][9] Avoid buffers containing primary amines like Tris.[10]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification column (e.g., gel filtration or dialysis cassette)

Procedure:

-

Prepare Biopolymer Solution: Dissolve the biopolymer in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[9] The reaction with primary amines is most efficient at a pH of 7-8.[7]

-

Conjugation Reaction:

-

Add the freshly prepared NBD-X NHS ester solution to the biopolymer solution. The molar ratio of NBD-X NHS ester to the biopolymer will need to be optimized to achieve the desired DOL. Start with a molar excess of 5-20 fold of the NHS ester.[11]

-

Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C, with gentle stirring or rotation.[9] Protect the reaction from light.

-

-

Quench Reaction (Optional but Recommended): Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This step will react with any remaining NBD-X NHS ester.[10]

-

Purification of the Conjugate: Separate the NBD-X labeled biopolymer from unreacted dye and byproducts.

-

For proteins and antibodies: Use a gel filtration column (e.g., Sephadex G-25) or dialysis equilibrated with a suitable storage buffer (e.g., PBS).

-

For oligonucleotides: Size exclusion chromatography (e.g., Glen Gel-Pak™ desalting column) is recommended.[11]

-

Part 3: Determination of Degree of Labeling (DOL)

The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of NBD-X (~465 nm).

Procedure:

-

Measure the absorbance of the purified NBD-X-biopolymer conjugate at 280 nm (A₂₈₀) and ~465 nm (A_max).

-

Calculate the concentration of the biopolymer using the following equation:

Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

Where:

-

A₂₈₀ is the absorbance of the conjugate at 280 nm.

-

A_max is the absorbance of the conjugate at the wavelength of maximum absorbance for NBD-X (~465 nm).

-

CF is the correction factor, which is the ratio of the absorbance of the NBD dye at 280 nm to its absorbance at its λ_max (A₂₈₀ / A_max of the free dye).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

-

-

Calculate the concentration of the NBD-X dye:

Dye Concentration (M) = A_max / ε_dye

Where:

-

ε_dye is the molar extinction coefficient of NBD-X at its A_max.

-

-

Calculate the Degree of Labeling (DOL):

DOL = Dye Concentration / Protein Concentration

Mandatory Visualizations

Experimental Workflow for this compound Conjugation

References

- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NBD Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 5. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]

- 6. support.nanotempertech.com [support.nanotempertech.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. interchim.fr [interchim.fr]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 11. glenresearch.com [glenresearch.com]

Application Note: Utilizing NBD-X Acid for the Investigation of Fatty Acid and Sterol Carrier Proteins

Introduction

6-(7-Nitrobenz-2-Oxa-1,3-diazol-4-yl)amino)hexanoic acid, commonly known as NBD-X acid, is a versatile fluorescent probe designed for the study of fatty acids and sterols.[1][2] Its utility in biological research stems from the nitrobenzoxadiazole (NBD) fluorophore, whose emission properties are highly sensitive to the polarity of its local environment.[3] In aqueous, polar environments, this compound exhibits significantly reduced fluorescence intensity.[1][3] Conversely, when it partitions into a nonpolar environment, such as the hydrophobic binding pocket of a carrier protein, its fluorescence quantum yield increases dramatically. This solvatochromic property makes this compound and its derivatives, like NBD-stearate and NBD-cholesterol, powerful tools for investigating protein-lipid interactions, determining binding affinities, and monitoring lipid transport dynamics in vitro and in living cells.[4][5][6]

Principle of Action

The core mechanism relies on the change in fluorescence upon binding. When free in an aqueous buffer, the NBD fluorophore is quenched by the polar water molecules, resulting in a low fluorescence signal. Upon binding to the hydrophobic ligand-binding pocket of a fatty acid or sterol carrier protein, the NBD group is shielded from the aqueous environment. This transition to a nonpolar environment leads to a significant enhancement of its fluorescence emission, which can be measured to quantify the binding event. This principle is fundamental to its application in fluorescence titration experiments for determining binding constants.[7]

Applications in Research and Drug Development

-

Binding Affinity Assays: this compound and its lipid analogs are widely used to determine the equilibrium dissociation constants (Kd) for lipid carrier proteins, providing quantitative insight into the strength of the interaction.[7]

-

High-Throughput Screening: The fluorescence-based nature of the assay makes it amenable to high-throughput screening (HTS) for identifying small molecule inhibitors that disrupt protein-lipid interactions, a key strategy in drug discovery.

-

Cellular Lipid Uptake and Trafficking: By using NBD-labeled fatty acids or sterols, researchers can visualize and quantify the uptake and intracellular movement of these lipids in living cells using techniques like fluorescence microscopy and flow cytometry.[8][9] Studies have successfully used NBD-stearate to demonstrate the role of Sterol Carrier Protein-2 (SCP-2) in both fatty acid uptake and intracellular trafficking.[6][10]

-

Investigating Transport Mechanisms: These probes are instrumental in elucidating the mechanisms of lipid transport across cellular membranes and the role of specific transporter proteins, such as Fatty Acid Transport Proteins (FATPs).[11][12]

Quantitative Data Summary

The following table summarizes quantitative data from studies using NBD-labeled lipids to investigate fatty acid and sterol carrier proteins.

| Protein | Ligand | Experimental Method | Quantitative Measure | Value |

| Bovine Sterol Carrier Protein-2 (bSCP-2) | NBD-cholesterol | Fluorescence Titration | Dissociation Constant (Kd) | 31.7 ± 6.0 nM[7] |

| 15-kDa Sterol Carrier Protein-2 (SCP-2) | NBD-stearate | Cellular Uptake Assay (in L cells) | Fold Increase in Uptake | 1.4-fold[6][10] |

| 13.2-kDa Sterol Carrier Protein-2 (SCP-2) | NBD-stearate | Cellular Uptake Assay (in L cells) | Fold Increase in Uptake | 1.3-fold[6][10][13] |

| 15-kDa Sterol Carrier Protein-2 (SCP-2) | cis-parinarate | Cellular Uptake Assay (in L cells) | Fold Increase in Uptake | 1.2-fold[6][10] |

| 13.2-kDa Sterol Carrier Protein-2 (SCP-2) | cis-parinarate | Cellular Uptake Assay (in L cells) | Fold Increase in Uptake | 1.1-fold[6][13] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This compound is typically soluble in organic solvents like Dimethyl sulfoxide (B87167) (DMSO).[3][14]

-

Reconstitution: To prepare a stock solution (e.g., 10 mM), add the appropriate volume of high-quality, anhydrous DMSO to a vial containing a known mass of this compound. For example, to make a 10 mM stock from 1 mg of this compound (MW: 294.27 g/mol ), add 33.98 µL of DMSO.[15]

-

Solubilization: Vortex the solution thoroughly. If needed, use an ultrasonic bath to ensure the compound is fully dissolved.[16]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots protected from light at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1]

Protocol 2: In Vitro Fluorescence Binding Assay

This protocol describes a fluorescence titration experiment to determine the binding affinity (Kd) of a carrier protein for an NBD-labeled lipid.[7][17]

-

Preparation:

-

Instrumentation Setup:

-

Titration:

-

Place the protein solution into a quartz fluorescence cuvette.[7]

-

Record the initial fluorescence spectrum of the protein alone.

-

Add small, incremental aliquots of the NBD-labeled lipid stock solution to the cuvette.[7]

-

After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence emission spectrum.[7]

-

Continue the titration until the fluorescence signal no longer increases, indicating saturation of the protein's binding sites.

-

Perform a parallel control titration by adding the NBD-labeled lipid to the buffer alone to correct for background fluorescence.[7]

-

-

Data Analysis:

-

Correct the fluorescence intensity readings by subtracting the background fluorescence from the control titration.

-

Plot the change in fluorescence intensity (ΔF) as a function of the free NBD-labeled lipid concentration.

-

Fit the resulting binding isotherm to a suitable binding equation (e.g., a one-site binding model) using non-linear regression to calculate the dissociation constant (Kd).[7]

-

Protocol 3: Cellular Uptake Assay via Flow Cytometry

This protocol is adapted from established methods for monitoring NBD-lipid internalization in mammalian cells.[9]

-

Cell Preparation:

-